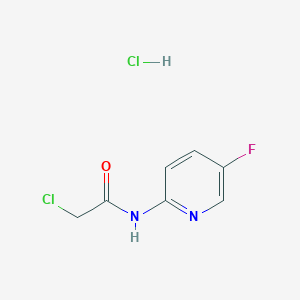

2-Chloro-n-(5-fluoropyridin-2-yl)acetamide hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Chloro-n-(5-fluoropyridin-2-yl)acetamide hydrochloride is a chemical compound with the molecular formula C7H6ClFN2O·HCl It is a derivative of pyridine, a heterocyclic aromatic organic compound, and contains both chlorine and fluorine substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-n-(5-fluoropyridin-2-yl)acetamide hydrochloride typically involves the nucleophilic substitution reaction of 2-chloro-5-fluoropyridine with acetamide. The reaction is carried out under controlled conditions, often in the presence of a base such as potassium carbonate (K2CO3) to facilitate the substitution reaction . The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt form .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-n-(5-fluoropyridin-2-yl)acetamide hydrochloride can undergo various types of chemical reactions, including:

Nucleophilic substitution: The chlorine atom can be replaced by other nucleophiles.

Oxidation and reduction: The compound can participate in redox reactions, although specific conditions and reagents would be required.

Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

Nucleophilic substitution: Potassium carbonate (K2CO3), dimethylformamide (DMF) as solvent.

Oxidation: Potassium permanganate (KMnO4) or other oxidizing agents.

Reduction: Lithium aluminum hydride (LiAlH4) or other reducing agents.

Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH).

Major Products Formed

Nucleophilic substitution: Various substituted derivatives depending on the nucleophile used.

Oxidation: Oxidized products such as carboxylic acids.

Reduction: Reduced products such as amines.

Hydrolysis: Carboxylic acids and amines.

Scientific Research Applications

2-Chloro-n-(5-fluoropyridin-2-yl)acetamide hydrochloride has several applications in scientific research:

Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly as a precursor to active pharmaceutical ingredients.

Industry: Used in the production of specialty chemicals and intermediates for various industrial applications.

Mechanism of Action

The mechanism of action of 2-Chloro-n-(5-fluoropyridin-2-yl)acetamide hydrochloride depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of chlorine and fluorine atoms can enhance its binding affinity and specificity for certain targets, making it a valuable compound in drug discovery .

Comparison with Similar Compounds

Similar Compounds

2-Chloro-5-fluoropyridine: A precursor in the synthesis of 2-Chloro-n-(5-fluoropyridin-2-yl)acetamide hydrochloride.

2-Chloro-n-(3-fluoropyridin-2-yl)acetamide: A structural isomer with similar properties but different reactivity.

2-Chloro-n-(5-bromopyridin-2-yl)acetamide: A bromine-substituted analogue with different chemical and biological properties.

Uniqueness

This compound is unique due to the presence of both chlorine and fluorine atoms, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents can enhance its stability, binding affinity, and specificity for certain molecular targets, making it a valuable compound for various applications .

Biological Activity

2-Chloro-n-(5-fluoropyridin-2-yl)acetamide hydrochloride is a chemical compound notable for its potential biological activities, particularly in the field of medicinal chemistry. This compound, characterized by the presence of a chloro group and a fluoropyridine moiety, has attracted attention due to its possible applications in cancer treatment and other therapeutic areas.

- Molecular Formula : C_7H_7ClF_N_2O

- Molecular Weight : Approximately 205.04 g/mol

- Structure : The compound features a chloro group attached to an acetamide linked to a 5-fluoropyridine ring, which enhances its lipophilicity and biological activity.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, primarily related to its potential as an anticancer agent and its interactions with specific biological targets.

Anticancer Properties

Several studies have highlighted the anticancer potential of this compound. Notably, derivatives of this compound have shown promising results in inhibiting cell proliferation in various cancer types, including breast and liver cancers .

Table 1: Summary of Anticancer Activity

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MDA-MB-231 (Breast) | 27.1 | Inhibition of cancer cell signaling pathways |

| HepG2 (Liver) | 74.2 | Induction of apoptosis |

The biological activity of this compound can be attributed to its interaction with various enzymes and receptors involved in cancer progression. Preliminary studies suggest that it may bind to specific kinases that play critical roles in cancer cell signaling pathways .

Interaction Studies

Interaction studies have focused on the compound's binding affinity to biological targets, particularly kinases associated with tumor growth. The presence of halogen substituents (chlorine and fluorine) enhances the compound's ability to interact with these targets, potentially leading to improved therapeutic efficacy .

Case Studies and Research Findings

- In Vitro Studies : Investigations into the cytotoxic effects of this compound on various cancer cell lines have demonstrated significant inhibitory effects, suggesting its potential as a lead compound for drug development.

- Animal Models : In vivo evaluations using animal models have shown that compounds similar to this compound can reduce tumor size and improve survival rates in treated groups compared to controls.

- Comparative Analysis : A comparative analysis with other compounds indicated that the unique structural features of this compound contribute to its enhanced biological activity compared to structurally similar compounds .

Properties

Molecular Formula |

C7H7Cl2FN2O |

|---|---|

Molecular Weight |

225.04 g/mol |

IUPAC Name |

2-chloro-N-(5-fluoropyridin-2-yl)acetamide;hydrochloride |

InChI |

InChI=1S/C7H6ClFN2O.ClH/c8-3-7(12)11-6-2-1-5(9)4-10-6;/h1-2,4H,3H2,(H,10,11,12);1H |

InChI Key |

FZNUNDOOMGOVKR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=NC=C1F)NC(=O)CCl.Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.